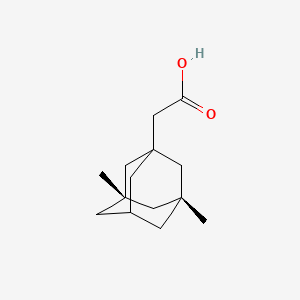
Ammonium-d8 sulfate, 98 atom % D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium-d8 sulfate, 98 atom % D, is a deuterated compound with the chemical formula (ND4)2SO4. It is an isotopically labeled version of ammonium sulfate, where the hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that benefit from isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-d8 sulfate can be synthesized by reacting deuterated ammonia (ND3) with deuterated sulfuric acid (D2SO4). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows:
2ND3+D2SO4→(ND4)2SO4
Industrial Production Methods
Industrial production of ammonium-d8 sulfate involves the large-scale reaction of deuterated ammonia and deuterated sulfuric acid. The process requires careful handling and purification to achieve the desired isotopic purity of 98 atom % D. The final product is usually obtained as a solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Ammonium-d8 sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ammonium nitrate.
Reduction: It can be reduced to form deuterated ammonia.
Substitution: It can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include deuterated nitric acid (DNO3).
Reduction: Reducing agents such as deuterated lithium aluminum hydride (LiAlD4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
Oxidation: Deuterated ammonium nitrate ((ND4)NO3).
Reduction: Deuterated ammonia (ND3).
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Ammonium-d8 sulfate is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: Used as a reference standard and for studying molecular structures.
Biological Studies: Employed in metabolic studies to trace deuterium-labeled compounds.
Medical Research: Used in drug development and pharmacokinetic studies.
Industrial Applications: Utilized in the production of deuterated compounds for various industrial processes.
Mechanism of Action
The mechanism of action of ammonium-d8 sulfate involves its role as a deuterium source. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the analysis of molecular structures. In biological and medical research, deuterium-labeled compounds are used to trace metabolic pathways and study the distribution and effects of drugs within the body.
Comparison with Similar Compounds
Similar Compounds
Ammonium sulfate ((NH4)2SO4): The non-deuterated version, commonly used as a fertilizer.
Ammonium-15N sulfate ((15NH4)2SO4): Isotopically labeled with nitrogen-15, used in similar applications as ammonium-d8 sulfate.
Ammonium-d4 sulfate ((ND4)2SO4): Partially deuterated version, used in specific research applications.
Uniqueness
Ammonium-d8 sulfate is unique due to its high isotopic purity (98 atom % D) and the complete replacement of hydrogen atoms with deuterium. This makes it particularly valuable in NMR spectroscopy and other analytical techniques that require precise isotopic labeling.
Properties
Molecular Formula |
H8N2O4S |
|---|---|
Molecular Weight |
140.19 g/mol |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 |
InChI Key |
BFNBIHQBYMNNAN-KTOHAENGSA-N |
Isomeric SMILES |
[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |
Canonical SMILES |
N.N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


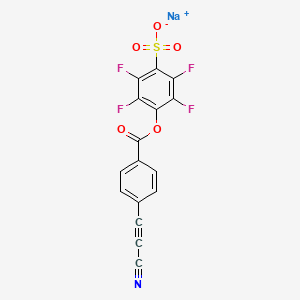

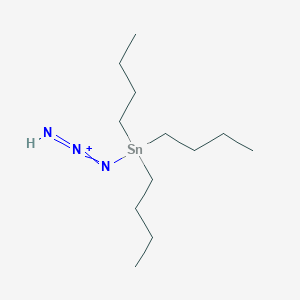
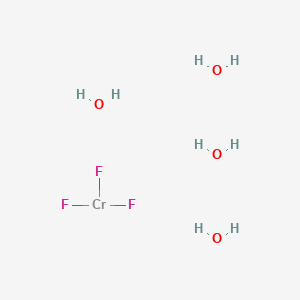
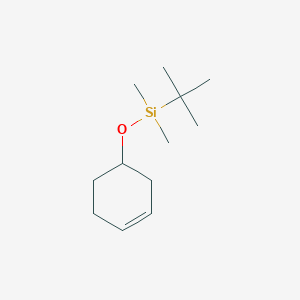
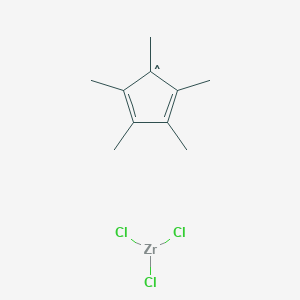
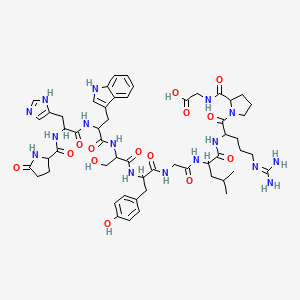
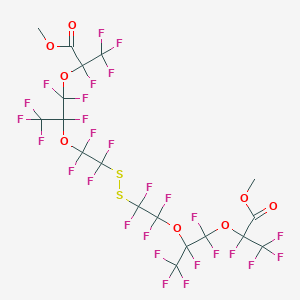


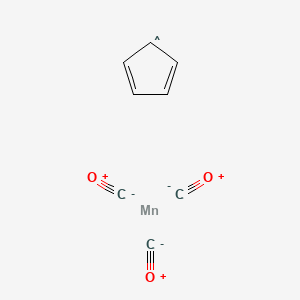
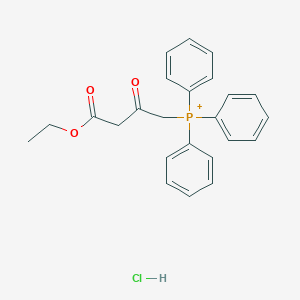
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
